molecular formula C10H19ClN2O2 B12435948 (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride

(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B12435948
M. Wt: 234.72 g/mol
InChI Key: BMNJYMNFGVLTFB-FVGYRXGTSA-N
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Description

(3S)-1-(Oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride is a chiral pyrrolidine derivative featuring a tetrahydropyran-4-carbonyl group attached to the pyrrolidine nitrogen. The (3S)-configuration ensures stereochemical specificity, which is critical for interactions with biological targets. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical research.

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8;/h8-9H,1-7,11H2;1H/t9-;/m0./s1

InChI Key

BMNJYMNFGVLTFB-FVGYRXGTSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2CCOCC2.Cl

Canonical SMILES

C1CN(CC1N)C(=O)C2CCOCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.

Scientific Research Applications

(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural feature is the oxane-4-carbonyl group , which distinguishes it from analogs with alternative substituents (e.g., aryl, heteroaryl, or alkyl groups). Below is a comparative analysis:

Table 1: Structural Features of Selected Pyrrolidine Derivatives
Compound Name Key Substituents Structural Highlights
(3S)-1-(Oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride Oxane-4-carbonyl Polar carbonyl linkage enhances hydrogen bonding potential; chiral center at C3.
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride 5-Nitropyridin-2-yl Electron-withdrawing nitro group may enhance stability and π-π stacking interactions.
(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride 4-Chlorobenzyl Lipophilic benzyl group increases logP; chlorine atom may influence receptor selectivity.
LY2389575 (mGlu receptor NAM) 5-Bromopyrimidin-2-yl, 2,4-dichlorobenzyl Bulky substituents enhance receptor binding; methanesulfonate salt improves solubility.
(S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride Oxan-4-ylmethyl Methylene linker reduces polarity compared to carbonyl; dihydrochloride salt increases solubility.

Physicochemical Properties

The oxane-4-carbonyl group introduces polarity, lowering logP compared to lipophilic analogs like 4-chlorobenzyl derivatives. Hydrochloride salts further enhance aqueous solubility.

Table 2: Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Salt Form Key Properties
(3S)-1-(Oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride C₉H₁₅ClN₂O₂ (inferred) ~218.45 Hydrochloride Moderate polarity; improved solubility.
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride C₉H₁₂ClN₄O₂ 244.68 Hydrochloride Nitro group increases stability.
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃Cl₂N₃ 236.14 Dihydrochloride High solubility; pyridine moiety enhances π interactions.
(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride C₁₁H₁₆Cl₂N₂ 247.17 Hydrochloride High logP; suitable for blood-brain barrier penetration.

Pharmacological Profiles

While the target compound lacks reported activity, structural analogs highlight trends:

  • LY2389575 : Acts as a negative allosteric modulator (NAM) of mGlu2/3 receptors, demonstrating the impact of bulky substituents on receptor subtype selectivity .
  • 5-Nitropyridin-2-yl derivatives : Nitro groups in could confer metabolic stability but may also introduce toxicity risks.

Biological Activity

(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride can be achieved through various methods, including:

  • Copper-Catalyzed Oxidative Dehydrogenative [3 + 2] Annulation : This method utilizes O-acyl oximes as internal oxidants along with α-amino ketones to form the compound effectively.
  • Industrial Production : Large-scale synthesis often employs optimized reaction conditions to enhance yield and purity, though specific details may vary among manufacturers.

Biological Activity

The biological activity of (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride has been explored in several studies, focusing on its interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride, exhibit significant antibacterial properties. For instance, related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In studies involving β-lactamase enzymes, it demonstrated the ability to form stable acyl-enzyme complexes, indicating its potential use in combating antibiotic resistance by inhibiting β-lactamases .

Case Studies

Several case studies highlight the biological applications of (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride:

  • Antibacterial Efficacy : A study tested various derivatives against clinical isolates of Klebsiella pneumoniae, showing that certain modifications enhanced antibacterial activity significantly .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions on the pyrrolidine ring could lead to improved potency against resistant bacterial strains .

Research Findings

Recent findings from diverse sources have documented the biological activities and potential applications of (3S)-1-(oxane-4-carbonyl)pyrrolidin-3-amine hydrochloride:

Study Focus Findings
SynthesisEffective synthesis via copper-catalyzed methods.
Enzyme InhibitionPotent inhibitor of β-lactamases with stable acyl-enzyme complexes formed.
Antimicrobial ActivitySignificant inhibition against E. coli and S. aureus with low MIC values.

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